2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile
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Overview
Description
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with malononitrile under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazoleacetonitrile
- 4-Methyl-5-benzothiazoleacetonitrile
- 6-Methyl-5-benzothiazoleacetonitrile
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other benzothiazole derivatives, it may exhibit distinct chemical behaviors and biological activities, making it valuable for specific applications .
Properties
CAS No. |
103754-68-3 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.248 |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-12-9-6-8(4-5-11)2-3-10(9)13-7/h2-3,6H,4H2,1H3 |
InChI Key |
YYQUWRYNQFKWFW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC#N |
Synonyms |
5-Benzothiazoleacetonitrile,2-methyl-(6CI,9CI) |
Origin of Product |
United States |
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